

Application of *cis*-4-Octene in the Synthesis of Fine Chemicals

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Compound of Interest

Compound Name: *cis*-4-Octene

Cat. No.: B1353254

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Introduction

***cis*-4-Octene**, a symmetrical internal alkene, serves as a versatile and valuable starting material in the synthesis of a variety of fine chemicals. Its C8 backbone and the specific stereochemistry of its double bond allow for targeted transformations into aldehydes, diols, and other functionalized molecules of interest in the pharmaceutical, agrochemical, and fragrance industries. This document provides detailed application notes and experimental protocols for key synthetic transformations of ***cis*-4-octene**, including ozonolysis, olefin metathesis, hydroformylation, and epoxidation.

Ozonolysis: Synthesis of Butanal

Ozonolysis of ***cis*-4-octene** provides a direct route to butanal, a significant building block for the synthesis of various organic compounds, including pharmaceuticals, plasticizers, and rubber accelerators. The reaction proceeds by the oxidative cleavage of the carbon-carbon double bond. A reductive work-up is crucial to obtain the aldehyde product and prevent over-oxidation to the corresponding carboxylic acid.

Quantitative Data

Parameter	Value	Reference
Substrate	cis-4-Octene	N/A
Product	Butanal	N/A
Reagents	Ozone (O ₃), Dimethyl Sulfide (DMS)	[1] [2] [3] [4]
Solvent	Methanol (MeOH) or Dichloromethane (CH ₂ Cl ₂)	[1] [3] [5]
Reaction Temperature	-78 °C (Ozonolysis), Room Temperature (Work-up)	[1] [3]
Reaction Time	Varies (until blue color persists), then several hours for work-up	N/A
Yield	High (typically >90%)	N/A

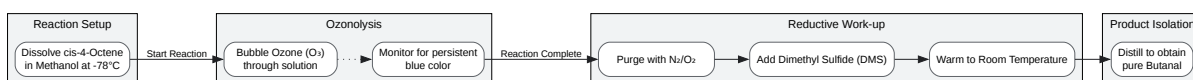
Experimental Protocol: Ozonolysis of cis-4-Octene

Materials:

- **cis-4-Octene**
- Methanol (anhydrous)
- Dimethyl sulfide (DMS)
- Ozone generator
- Gas dispersion tube
- Three-neck round-bottom flask
- Dry ice/acetone bath
- Magnetic stirrer and stir bar

Procedure:

- Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone.
- Dissolve **cis-4-octene** (1 equivalent) in anhydrous methanol at -78 °C (dry ice/acetone bath).
- Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the consumption of the alkene and the presence of excess ozone.
- Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
- Add dimethyl sulfide (2 equivalents) dropwise to the cold solution.
- Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring for at least 2 hours.
- The butanal product can be isolated and purified by distillation.



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Experimental workflow for the ozonolysis of **cis-4-octene**.

Olefin Metathesis: Self-Metathesis and Cross-Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. **cis-4-Octene** can undergo self-metathesis to regenerate the starting material, which is a dynamic

equilibrium. More synthetically useful is cross-metathesis with other olefins to generate new, valuable alkenes. For example, cross-metathesis with ethylene can, in principle, yield 1-butene, while reaction with other functionalized alkenes can introduce new functional groups.

Quantitative Data (Representative Cross-Metathesis)

Parameter	Value	Reference
Substrate 1	cis-4-Octene	N/A
Substrate 2	Partner Olefin (e.g., cis-3-hexene)	[6]
Product	Cross-metathesis products (e.g., 3-heptene)	[6]
Catalyst	Grubbs or Hoveyda-Grubbs Catalysts	[7][8][9]
Catalyst Loading	0.1 - 5 mol%	[10]
Solvent	Dichloromethane (CH ₂ Cl ₂) or Toluene	N/A
Reaction Temperature	Room Temperature to 40 °C	N/A
Reaction Time	1 - 12 hours	N/A
Yield	Varies depending on substrates and catalyst	[7]

Experimental Protocol: Cross-Metathesis of cis-4-Octene

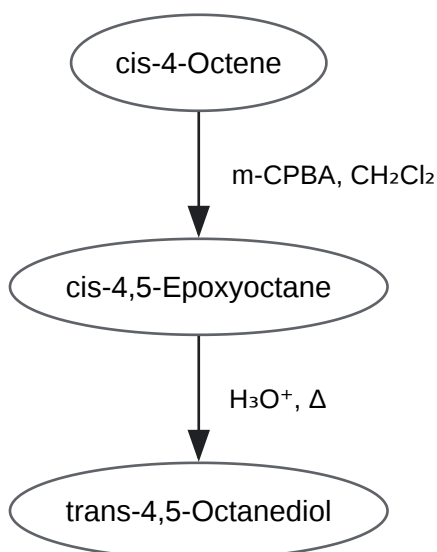
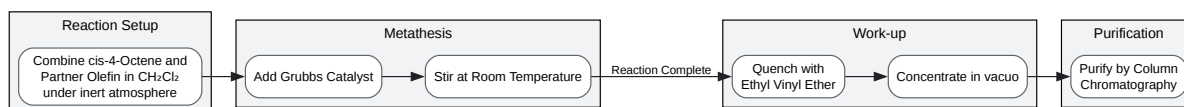
Materials:

- cis-4-Octene
- Partner Olefin
- Grubbs Second Generation Catalyst

- Anhydrous Dichloromethane (CH_2Cl_2)
- Schlenk flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Under an inert atmosphere, add **cis-4-octene** (1 equivalent) and the partner olefin (1-2 equivalents) to a Schlenk flask containing a magnetic stir bar.
- Dissolve the substrates in anhydrous dichloromethane.
- Add the Grubbs catalyst (e.g., 1 mol%) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC or GC analysis.
- Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
- Concentrate the reaction mixture under reduced pressure.
- The products can be purified by column chromatography on silica gel.



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